N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline
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Overview
Description
N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline is an organic compound that features a pyrrole ring and a morpholine ring connected through an aniline linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 4-(morpholin-4-yl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-pyrrol-2-yl)ethanone
- 2-acetyl-1-methylpyrrole
- N-methyl-2-acetylpyrrole
Uniqueness
N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline is unique due to its combination of a pyrrole ring and a morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19N3O |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-(1-methylpyrrol-2-yl)-N-(4-morpholin-4-ylphenyl)methanimine |
InChI |
InChI=1S/C16H19N3O/c1-18-8-2-3-16(18)13-17-14-4-6-15(7-5-14)19-9-11-20-12-10-19/h2-8,13H,9-12H2,1H3 |
InChI Key |
JFEPMFZFMJXIGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C=NC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
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